3-fluoro-6-nitro-2-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluoro-2-(trifluoromethoxy)phenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-fluoro-6-amino-2-(trifluoromethoxy)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethoxy)phenol
- 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline
- 2-(Trifluoromethoxy)phenol
Uniqueness
3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethoxy groups on the phenol ring makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H3F4NO4 |
---|---|
Molecular Weight |
241.10 g/mol |
IUPAC Name |
3-fluoro-6-nitro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3F4NO4/c8-3-1-2-4(12(14)15)5(13)6(3)16-7(9,10)11/h1-2,13H |
InChI Key |
VGEIYKCLIHCXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.